molecular formula C23H23N3O3S B2768305 1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 538338-40-8

1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2768305
CAS No.: 538338-40-8
M. Wt: 421.52
InChI Key: XNHYRXQXYYOQPJ-UHFFFAOYSA-N
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Description

The compound 1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS: 431977-35-4) is a quinazoline derivative characterized by a hexahydroquinazoline core substituted with a 4-methoxyphenylethyl group at position 1 and a 3-nitrophenyl group at position 2. Its molecular formula is C₂₁H₁₉N₃O₃S, with a molecular weight of 393.46 g/mol . The thione group (-C=S) at position 4 distinguishes it from oxygen-containing analogs (e.g., ketones or ethers). This compound is commercially available for research purposes, with pricing ranging from $574/1mg to $1,194/50mg (90% purity) .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-19-11-9-16(10-12-19)13-14-25-21-8-3-2-7-20(21)23(30)24-22(25)17-5-4-6-18(15-17)26(27)28/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYRXQXYYOQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: Introduction of the methoxyphenethyl and nitrophenyl groups can be carried out through nucleophilic substitution reactions using suitable reagents and catalysts.

    Thionation: The conversion of the carbonyl group to a thione group can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.

Industrial production methods would involve scaling up these reactions while optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the quinazoline core.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Hexahydroquinazoline vs. Tetrahydroquinazoline

The hexahydroquinazoline core in the target compound differs from 1-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (MW: 421.52 g/mol, , Entry 8), which has a partially saturated tetrahydroquinazoline ring. The additional saturation in the hexahydro core increases molecular flexibility and may enhance membrane permeability .

Substituent Variations: Nitrophenyl and Methoxyphenyl Groups

  • Positional Isomerism : Replacing the 3-nitrophenyl group in the target compound with a 4-nitrophenyl group (, Entry 1) alters electronic properties. The 3-nitro group creates a meta-substitution pattern, reducing steric hindrance compared to para-substituted analogs.
  • Methoxypropyl vs. Methoxyphenylethyl : The analog 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS: 630065-55-3, C₁₈H₂₁N₃O₃S, MW: 359.44 g/mol) replaces the 4-methoxyphenylethyl chain with a shorter 3-methoxypropyl group, reducing aromatic interactions and hydrophobicity .

Key Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog (Entry 8, ) 3-Methoxypropyl Analog ()
Molecular Formula C₂₁H₁₉N₃O₃S C₂₁H₁₉N₃O₃S C₁₈H₂₁N₃O₃S
Molecular Weight (g/mol) 393.46 421.52 359.44
Key Substituents 3-Nitrophenyl, 4-methoxyphenylethyl 4-Nitrophenyl, 4-methoxyphenylethyl 3-Nitrophenyl, 3-methoxypropyl
Calculated logP* ~3.8 (estimated) ~4.1 ~2.9

*Estimated using fragment-based methods.

Biological Activity

The compound 1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a member of the hexahydroquinazoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the formation of the hexahydroquinazoline core. The initial step often includes the reaction of 4-methoxyphenethylamine with suitable electrophiles to introduce the nitrophenyl group. The final product can be purified through recrystallization or chromatography to achieve high purity levels.

Synthetic Route Overview

StepReaction Description
1 Preparation of 4-methoxyphenethylamine via reduction of 4-methoxyphenylacetonitrile.
2 Reaction with a nitro-substituted phenyl electrophile to form the hexahydroquinazoline structure.
3 Thionation to introduce the thione functionality.

Anticancer Properties

Recent studies have indicated that compounds similar to hexahydroquinazolines exhibit significant anticancer properties. For instance, research on related derivatives has shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Effects

Compounds in this class have also demonstrated antimicrobial activity. A comparative study revealed that certain derivatives inhibited bacterial growth effectively, showcasing potential as antibiotic agents. The specific inhibition rates vary depending on the structural modifications and substituents on the quinazoline core.

The biological activity of 1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interacting with various receptors that regulate cell signaling pathways.
  • Oxidative Stress Induction : Generating reactive oxygen species (ROS) that lead to oxidative damage in cancer cells.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells, reporting IC50 values ranging from 10 μM to 30 μM depending on structural variations.
  • Antimicrobial Screening : Another investigation tested several derivatives against common pathogens and found that certain compounds exhibited similar efficacy to established antibiotics like streptomycin.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other similar structures:

CompoundBiological ActivityIC50 (μM)
Hexahydroquinazoline AAnticancer15
Hexahydroquinazoline BAntimicrobial20
1-[2-(4-Methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thioneAnticancer & AntimicrobialTBD

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